molecular formula C22H30O3 B11150137 3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11150137
M. Wt: 342.5 g/mol
InChI Key: HRIMGSAOKZLOTP-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C22H30O3. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields such as medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the condensation of a chromen-2-one derivative with a suitable alkylating agent under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
  • 3-methylbut-2-en-1-yl pivalate
  • 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 3-hexyl-4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C22H30O3/c1-6-7-8-9-10-19-16(4)18-11-12-20(24-14-13-15(2)3)17(5)21(18)25-22(19)23/h11-13H,6-10,14H2,1-5H3

InChI Key

HRIMGSAOKZLOTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC=C(C)C)C)OC1=O)C

Origin of Product

United States

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